1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core, which is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Scientific Research Applications
FGFR Inhibition for Cancer Therapy
Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3. Among these derivatives, compound 4h exhibited significant FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively. In vitro studies demonstrated that 4h inhibited breast cancer cell proliferation (specifically 4T1 cells) and induced apoptosis. Additionally, it suppressed cell migration and invasion. This research opens up prospects for developing 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR-targeted compounds for cancer treatment .
Novel Chemotype of FGFR Inhibitors
Researchers have explored a concise chemotype of FGFR inhibitors by focusing on the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder. Utilizing a structure-based design strategy, they aimed to create potent FGFR inhibitors. By keeping the 1H-pyrrolo[2,3-b]pyridine scaffold, they sought to optimize the compound’s binding affinity and selectivity for FGFR isoforms .
Synthesis and Biological Evaluation
The compound’s synthesis involves starting from 2-aminobenzimidazole and utilizing it as a precursor to prepare novel enamine nitrile derivatives. These derivatives are then used to synthesize new heterocyclic compounds. Researchers evaluate the biological activity of these compounds, particularly their potential as FGFR inhibitors .
Low Molecular Weight Lead Compound
Compound 4h, with its low molecular weight, serves as an appealing lead compound for subsequent optimization. Its favorable properties make it a promising candidate for further development in the quest for effective FGFR-targeted therapies .
FGFR Signaling Pathway
Understanding the FGFR signaling pathway is crucial for cancer therapeutics. Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt. Aberrant activation of FGFR due to mutations or amplification is associated with cancer progression and resistance to therapy .
Clinical Investigations
Several FGFR inhibitors, including Erdafitinib and Pemigatinib, are currently under clinical investigation for treating various cancers. These compounds target FGFR isoforms and hold promise as therapeutic agents .
properties
IUPAC Name |
6-benzyl-5-(2-ethylpiperidine-1-carbonyl)-12-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-3-20-11-7-8-14-28(20)26(32)22-15-21-24(29(22)17-19-9-5-4-6-10-19)27-23-13-12-18(2)16-30(23)25(21)31/h4-6,9-10,12-13,15-16,20H,3,7-8,11,14,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASOELIDGBBCCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.